1-(3-Amino-4-tert-butyl-phenyl)hexahydropyrimidine-2,4-dione
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Overview
Description
1-(3-Amino-4-tert-butylphenyl)-1,3-diazinane-2,4-dione is an organic compound characterized by its unique structure, which includes a diazinane ring and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-amino-4-tert-butylphenyl)-1,3-diazinane-2,4-dione typically involves the following steps:
Formation of the Diazinane Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the tert-Butylphenyl Group: This step often involves Friedel-Crafts alkylation or related methods to attach the tert-butylphenyl group to the diazinane ring.
Industrial Production Methods: In an industrial setting, the production of 1-(3-amino-4-tert-butylphenyl)-1,3-diazinane-2,4-dione may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, ensuring high yield and purity.
Catalysts and Solvents: The use of specific catalysts and solvents can optimize the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-amino-4-tert-butylphenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, alkylating agents, or acylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives.
Scientific Research Applications
1-(3-amino-4-tert-butylphenyl)-1,3-diazinane-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers or nanomaterials.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 1-(3-amino-4-tert-butylphenyl)-1,3-diazinane-2,4-dione exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.
Pathways Involved: It can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
- 3-Amino-6-tert-butyl-4-phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide
- 3-Amino-N-(2,3-dimethylphenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Comparison: 1-(3-amino-4-tert-butylphenyl)-1,3-diazinane-2,4-dione is unique due to its specific diazinane ring structure and tert-butylphenyl group, which confer distinct chemical and physical properties compared to similar compounds
Properties
Molecular Formula |
C14H19N3O2 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
1-(3-amino-4-tert-butylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C14H19N3O2/c1-14(2,3)10-5-4-9(8-11(10)15)17-7-6-12(18)16-13(17)19/h4-5,8H,6-7,15H2,1-3H3,(H,16,18,19) |
InChI Key |
VYSGXYZFZJGBRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)N2CCC(=O)NC2=O)N |
Origin of Product |
United States |
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